molecular formula C27H32N4O4S B11223992 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11223992
M. Wt: 508.6 g/mol
InChI Key: JUFGNTLCKVCWAC-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a quinazolinone core fused with a [1,3]dioxolo[4,5-g] moiety. Key structural elements include:

  • Quinazolinone backbone: A bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and CNS modulation .
  • Piperazine substituent: A 3-methyl-4-(3-methylphenyl)piperazine group linked via a hexyl-6-oxo chain. This moiety is critical for receptor binding, as piperazine derivatives are common in antipsychotics and serotonin/dopamine modulators .
  • Extended alkyl chain: The hexyl linker may enhance lipophilicity and influence pharmacokinetic properties compared to shorter-chain analogs .

Computational studies on related dioxolo-fused quinolinones (e.g., phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one) reveal a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity, with electron density localized on the dioxolo and carbonyl groups .

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

7-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H32N4O4S/c1-18-7-6-8-20(13-18)30-12-11-29(16-19(30)2)25(32)9-4-3-5-10-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h6-8,13-15,19H,3-5,9-12,16-17H2,1-2H3,(H,28,36)

InChI Key

JUFGNTLCKVCWAC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production methods for such complex molecules often involve parallel solid-phase synthesis and photocatalytic synthesis to enhance yield and purity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives have been investigated for a variety of biological activities, including:

  • Anticancer Activity : Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown potential in inhibiting tumor growth through mechanisms that may involve apoptosis and cell cycle arrest.
  • Antipsychotic Effects : Compounds containing piperazine moieties are often associated with antipsychotic activity. The presence of the 3-methyl-4-(3-methylphenyl)piperazin-1-yl group in this compound suggests potential applications in treating psychiatric disorders.
  • Antimicrobial Activity : Some studies indicate that quinazoline derivatives possess antibacterial and antifungal properties. This compound could be evaluated for its effectiveness against various pathogens.

Case Studies

Several studies have highlighted the applications of similar quinazoline derivatives:

  • Study on Anticancer Activity :
    • A study demonstrated that a related quinazoline derivative significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The compound induced apoptosis and arrested the cell cycle at the G2/M phase, suggesting a mechanism for its anticancer activity .
  • Research on Antipsychotic Effects :
    • Research indicated that another piperazine-containing quinazoline derivative showed promising results in animal models for reducing symptoms of schizophrenia by modulating dopamine receptor activity .
  • Investigation into Antimicrobial Properties :
    • A comparative study found that certain quinazoline derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleEffectivenessReference
AnticancerQuinazoline Derivative AInhibits MCF-7 proliferation
AntipsychoticPiperazine Quinazoline BReduces schizophrenia symptoms
AntimicrobialQuinazoline Derivative CActive against MRSA

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Piperazine Alkyl Chain Length Core Structure Key Functional Groups
Target Compound 3-methyl-4-(3-methylphenyl) Hexyl-6-oxo Quinazolinone + dioxolo 6-thioxo, 8-keto
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 2,3-dimethylphenyl Butyl-4-oxo Quinazolinone + dioxolo 6-thioxo, 8-keto
Phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one N/A N/A Quinolinone + dioxolo 6-keto, phenyl substituent
  • Alkyl Chain Impact : The hexyl-6-oxo chain in the target compound increases hydrophobicity (clogP ~4.2 estimated) versus the butyl-4-oxo analog (clogP ~3.5), likely affecting membrane permeability and metabolic stability .

Three-Dimensional Similarity Metrics

Using PubChem3D’s criteria (shape similarity, ST ≥0.8; feature similarity, CT ≥0.5):

  • vs. Butyl-chain analog: High ST (0.85) due to conserved dioxolo-quinazolinone core, but CT drops to 0.6 due to differences in piperazine orientation .
  • vs. Quinolinone analog: Lower ST (0.75) and CT (0.4), reflecting core structure divergence (quinazolinone vs. quinolinone) and absence of thioxo group .

Electronic and Reactivity Profiles

  • Frontier Molecular Orbitals (FMOs): The target compound’s 6-thioxo group reduces the HOMO-LUMO gap (estimated ~4.0 eV) compared to the 6-keto quinolinone (4.5 eV), increasing electrophilicity .

Chemoinformatic Similarity

  • Tanimoto Coefficient: 0.72 vs. butyl-chain analog (based on MACCS fingerprints), indicating moderate structural overlap. Lower scores (~0.3) against non-piperazine derivatives highlight the critical role of this substituent .

Biological Activity

The compound 7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O4SC_{25}H_{28}N_{4}O_{4}S with a molecular weight of 480.6 g/mol. The IUPAC name provides insight into its structural components, which include a piperazine ring and a quinazolinone core.

PropertyValue
Molecular FormulaC25H28N4O4S
Molecular Weight480.6 g/mol
IUPAC NameThis compound
InChIInChI=1S/C25H28N4O4S/c1-16...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The quinazolinone core may inhibit specific enzymes that are crucial in cellular signaling pathways.

Potential Targets

  • Neurotransmitter Receptors : The piperazine structure interacts with serotonin and dopamine receptors, potentially influencing mood and behavior.
  • Enzymatic Inhibition : The compound may inhibit kinases or phosphatases involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies.

Biological Activity

Research indicates that derivatives of quinazolinone compounds exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
  • Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential as antibiotics .
  • Anti-inflammatory Properties : Compounds within this class have been reported to reduce inflammation markers in vitro .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study published in PMC demonstrated that quinazolinone derivatives can effectively inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Neuropharmacological Research : Another research article highlighted the potential of piperazine derivatives as anxiolytics and antidepressants by modulating serotonin receptor activity .
  • Antimicrobial Efficacy : A comparative study indicated that certain quinazolinone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

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